

Spectroscopic Profile of Purpurogallin: A Technical Guide

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Compound of Interest

Compound Name: *Purpurogallin*

Cat. No.: *B8817625*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **purpurogallin**, a naturally occurring phenolic compound with significant antioxidant, anti-inflammatory, and anticancer properties. The information presented herein is intended to serve as a valuable resource for researchers engaged in the identification, characterization, and development of **purpurogallin**-based therapeutic agents.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **purpurogallin**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. The ^1H and ^{13}C NMR data for **purpurogallin** were acquired in deuterated dimethyl sulfoxide (DMSO- d_6).

Table 1: ^1H NMR Spectroscopic Data for **Purpurogallin** (400 MHz, DMSO- d_6)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
15.36	s	1H	OH
10.64	s	1H	OH
9.49	s	1H	OH
9.43	s	1H	OH
7.38	d, J=11.6 Hz	1H	Ar-H
7.11	d, J=8.8 Hz	1H	Ar-H
6.94	d, J=8.8 Hz	1H	Ar-H
6.77	d, J=11.6 Hz	1H	Ar-H

Table 2: ^{13}C NMR Spectroscopic Data for **Purpurogallin** (100 MHz, DMSO-d6)

Chemical Shift (δ) ppm	Assignment
180.1	C=O
156.9	Ar-C
152.5	Ar-C
147.2	Ar-C
139.0	Ar-C
131.9	Ar-CH
129.7	Ar-CH
125.1	Ar-C
118.4	Ar-CH
115.6	Ar-CH
112.9	Ar-C

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of **purpurogallin** is typically recorded using a potassium bromide (KBr) pellet.

Table 3: FT-IR Spectroscopic Data for **Purpurogallin** (KBr Pellet)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400	Broad	O-H stretching (phenolic)
1627	Weak	C=O stretching (carbonyl)[1]
1590	Strong	C=C stretching (aromatic)[1]

Note: A detailed and complete IR peak list for **purpurogallin** is not readily available in the public domain. The provided data highlights the most characteristic absorptions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule and is particularly useful for conjugated systems. The UV-Vis spectrum of **purpurogallin** has been recorded in various solvents.

Table 4: UV-Vis Spectroscopic Data for **Purpurogallin**

Wavelength (λ _{max} , nm)	Solvent
280, 300, 368, 428	Acetonitrile-Water[2]
278, 304, 389	Methanol with 1% Formic Acid (v/v)
420	Not specified[3][4]
325	Tris-cacodylic acid buffer (pH 8.2)

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above. These protocols are based on standard techniques for the analysis of polyphenolic

compounds.

NMR Spectroscopy

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

- Weigh approximately 5-10 mg of purified **purpurogallin**.
- Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

- Pulse Program: Standard single-pulse experiment.
- Number of Scans: 16-64 (depending on sample concentration).
- Relaxation Delay: 1-2 seconds.
- Spectral Width: 0-16 ppm.
- Temperature: 298 K.

¹³C NMR Acquisition Parameters:

- Pulse Program: Standard proton-decoupled ¹³C experiment.
- Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).
- Relaxation Delay: 2-5 seconds.
- Spectral Width: 0-200 ppm.
- Temperature: 298 K.

Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase the resulting spectrum.
- Calibrate the chemical shift scale using the residual solvent peak of DMSO-d6 ($\delta\text{H} = 2.50$ ppm, $\delta\text{C} = 39.52$ ppm).
- Integrate the peaks in the ^1H NMR spectrum.
- Perform peak picking to identify the chemical shifts in both ^1H and ^{13}C spectra.

FT-IR Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

- Thoroughly grind 1-2 mg of dry, purified **purpurogallin** with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.
- Transfer the finely ground powder to a pellet-forming die.
- Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or semi-transparent pellet.

Data Acquisition:

- Record a background spectrum of the empty sample compartment.
- Place the KBr pellet in a sample holder in the spectrometer's beam path.
- Acquire the sample spectrum over the range of $4000\text{-}400\text{ cm}^{-1}$.
- Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Processing:

- The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

- Perform baseline correction if necessary.
- Identify and label the major absorption bands.

UV-Vis Spectroscopy

Instrumentation: A double-beam UV-Vis spectrophotometer.

Sample Preparation:

- Prepare a stock solution of **purpurogallin** in a suitable UV-grade solvent (e.g., methanol, ethanol, or acetonitrile) of a known concentration (e.g., 1 mg/mL).
- From the stock solution, prepare a series of dilutions to obtain concentrations that give absorbance readings within the linear range of the instrument (typically 0.1 - 1.0 absorbance units).

Data Acquisition:

- Fill a quartz cuvette with the chosen solvent to be used as a blank.
- Record a baseline spectrum with the blank in both the sample and reference beams.
- Rinse the sample cuvette with the **purpurogallin** solution and then fill it.
- Place the sample cuvette in the sample beam path.
- Scan the sample over a wavelength range of approximately 200-600 nm.

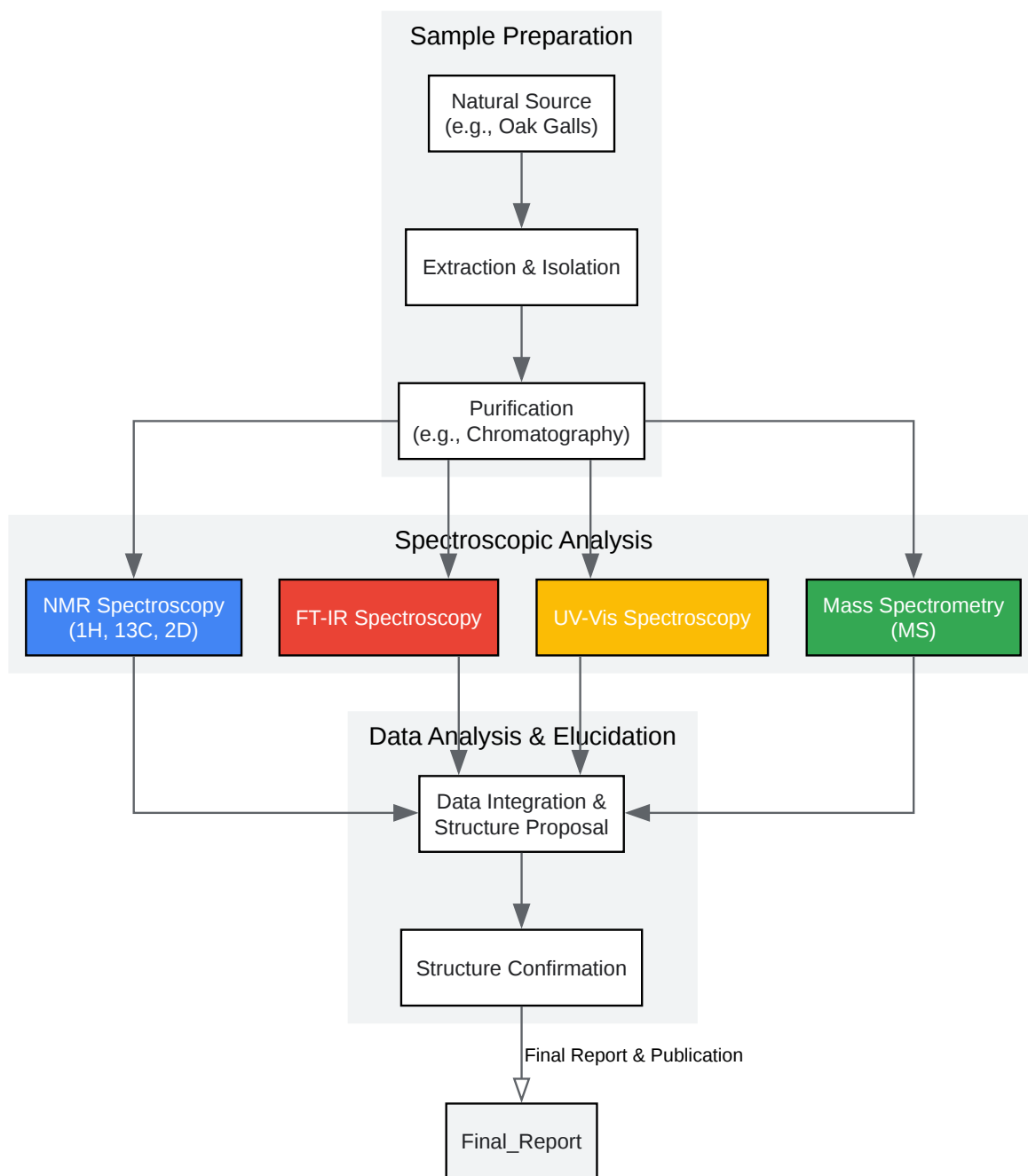
Data Processing:

- The instrument software will automatically subtract the baseline from the sample spectrum.
- Identify the wavelengths of maximum absorbance (λ_{max}).

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and structural elucidation of a natural product like **purpurogallin**.

Workflow for Spectroscopic Analysis of Purpurogallin

[Click to download full resolution via product page](#)Caption: Workflow for the Spectroscopic Analysis of **Purpurogallin**.

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